molecular formula C12H16N2OS B2463367 N-(1-cyano-1,2-dimethylpropyl)-2-(thiophen-2-yl)acetamide CAS No. 1240940-99-1

N-(1-cyano-1,2-dimethylpropyl)-2-(thiophen-2-yl)acetamide

Cat. No. B2463367
CAS RN: 1240940-99-1
M. Wt: 236.33
InChI Key: JZVGXVLAKUOURA-UHFFFAOYSA-N
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Description

N-(1-cyano-1,2-dimethylpropyl)-2-(thiophen-2-yl)acetamide, also known as CTAP, is a small molecule that has been widely used in scientific research for its ability to selectively block the kappa opioid receptor (KOR). This receptor is involved in various physiological processes, including pain perception, mood regulation, and drug addiction. CTAP has been used to study the role of KOR in these processes and to develop potential therapies for conditions such as chronic pain and drug addiction.

Mechanism of Action

N-(1-cyano-1,2-dimethylpropyl)-2-(thiophen-2-yl)acetamide selectively blocks the KOR, which is a G protein-coupled receptor that is widely expressed in the central nervous system. KOR activation has been shown to produce analgesic effects, but also dysphoria and aversion, which limits its therapeutic potential. This compound has been shown to selectively block KOR-mediated dysphoria and aversion, while preserving the analgesic effects of KOR activation.
Biochemical and physiological effects:
This compound has been shown to produce a range of biochemical and physiological effects, depending on the specific experimental conditions. For example, this compound has been shown to block the analgesic effects of KOR agonists in various pain models, including thermal, mechanical, and inflammatory pain. This compound has also been shown to block the aversive effects of KOR activation in various behavioral paradigms, including conditioned place aversion and drug self-administration.

Advantages and Limitations for Lab Experiments

N-(1-cyano-1,2-dimethylpropyl)-2-(thiophen-2-yl)acetamide has several advantages for lab experiments, including its high selectivity for KOR and its ability to block KOR-mediated dysphoria and aversion. However, this compound also has some limitations, including its relatively low potency and its potential off-target effects. Researchers should carefully consider these factors when designing experiments using this compound.

Future Directions

There are several future directions for research using N-(1-cyano-1,2-dimethylpropyl)-2-(thiophen-2-yl)acetamide. One area of interest is the development of more potent and selective KOR antagonists that can be used in preclinical and clinical studies. Another area of interest is the investigation of the role of KOR in various disease states, including chronic pain, drug addiction, and mood disorders. Finally, there is a need for further research on the mechanisms underlying the effects of KOR activation and blockade, which could lead to the development of more effective therapies for these conditions.

Synthesis Methods

N-(1-cyano-1,2-dimethylpropyl)-2-(thiophen-2-yl)acetamide can be synthesized through a multistep process that involves the reaction of various chemicals, including 2-bromo-1-phenylethanone, 2-thiophenecarboxylic acid, and tert-butyl cyanoacetate. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Scientific Research Applications

N-(1-cyano-1,2-dimethylpropyl)-2-(thiophen-2-yl)acetamide has been extensively used in scientific research to study the role of KOR in various physiological processes. For example, this compound has been used to investigate the mechanisms underlying the analgesic effects of KOR agonists and to develop potential therapies for chronic pain. This compound has also been used to study the role of KOR in drug addiction and to develop potential therapies for drug dependence.

properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-thiophen-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2OS/c1-9(2)12(3,8-13)14-11(15)7-10-5-4-6-16-10/h4-6,9H,7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZVGXVLAKUOURA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CC1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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